Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Overview
Description
“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, Ethyl 2-chloroacetoacetate can be synthesized using ethyl acetoacetate and thionyl chloride as raw materials. The condensation reaction is carried out in the presence of a solvent. The dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent is 1:1.37~2.75:2.31~4.62 by mass, the temperature of the condensation reaction is 7595°C, and the reaction time is 5.5-9h .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not directly available from the search results.
Scientific Research Applications
Organic Intermediates in Environmental Degradation
Ethyl 2-chloro-2-(2-chlorophenyl)acetate has been studied as an organic intermediate in the degradation of environmental pollutants. For example, in the advanced oxidation processes for wastewater treatment, certain chlorinated organic compounds degrade into simpler molecules. Studies have shown that such compounds can break down into various organic intermediates, including chlorophenols, during treatments involving hydrogen peroxide under UV light or in the dark, highlighting the potential of this compound in environmental remediation efforts (Sun & Pignatello, 1993).
Corrosion Inhibition
Another research application is in the field of corrosion science, where derivatives of this compound have been investigated for their efficacy as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) have been used to assess the relationship between molecular structure and inhibition efficiency, aiding in the development of more effective corrosion inhibitors for metals in acidic environments (Zarrouk et al., 2014).
Antioxidant Activity Assessment
In the field of food chemistry, the compound's derivatives have been utilized in studies assessing antioxidant activity. The DPPH method, which involves the reaction of antioxidants with the stable DPPH free radical, has been refined to understand the influence of solvents and other conditions on antioxidant activity measurement, potentially involving ethyl acetate or related compounds as solvents to dissolve antioxidants (Dawidowicz, Wianowska, & Olszowy, 2012).
Photophysical Properties of Materials
Research into the photophysical properties of materials has also involved this compound derivatives. Studies on polymorphism in organic compounds, such as chlorophenyl-substituted chromenium perchlorates, have elucidated the effect of molecular structure on color and crystal packing, with implications for the design of optical materials and devices (Roshal et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-chloro-2-(2-chlorophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-2-(2-chlorophenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biological activity and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization can influence the interactions of this compound with biomolecules and its effects on cellular processes .
properties
IUPAC Name |
ethyl 2-chloro-2-(2-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKKNHRMRKOKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540430 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80173-43-9 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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